molecular formula C28H29N3O3 B11423793 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-diphenyl-N-(propan-2-yl)propanamide

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-diphenyl-N-(propan-2-yl)propanamide

Cat. No.: B11423793
M. Wt: 455.5 g/mol
InChI Key: WNXOTRJWFBXNKV-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C₁₂H₁₇NO₂ , belongs to the class of propanamides. Its IUPAC name is N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-diphenyl-N-(propan-2-yl)propanamide . Let’s break down its structure:

Structure:C₁₂H₁₇NO₂\text{Structure:} \quad \text{C₁₂H₁₇NO₂} Structure:C₁₂H₁₇NO₂

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the introduction of the oxadiazole ring and subsequent functionalization. While specific methods may vary, a common approach includes cyclization of appropriate precursors.

Reaction Conditions::
  • Cyclization: The oxadiazole ring formation typically occurs under mild acidic or basic conditions.
  • Functionalization: Various reactions (e.g., nucleophilic substitution, Friedel-Crafts acylation) can be employed to modify the compound.

Industrial Production:: Industrial-scale synthesis may involve optimized procedures, ensuring high yield and purity.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially affecting its biological activity.

    Substitution: Nucleophilic substitutions can occur at the oxadiazole ring or other functional groups.

    Reduction: Reduction of certain functional groups may be relevant.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Alkyl halides, amines, or other nucleophiles.

    Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

Major Products:: The specific products depend on the reaction conditions and functional groups involved.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential therapeutic effects (e.g., anticancer, antimicrobial).

    Chemistry: Used as a building block in organic synthesis.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While this compound is unique due to its oxadiazole moiety, similar compounds include other propanamides and oxadiazole derivatives.

Properties

Molecular Formula

C28H29N3O3

Molecular Weight

455.5 g/mol

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-diphenyl-N-propan-2-ylpropanamide

InChI

InChI=1S/C28H29N3O3/c1-20(2)31(19-26-29-28(30-34-26)23-14-16-24(33-3)17-15-23)27(32)18-25(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-17,20,25H,18-19H2,1-3H3

InChI Key

WNXOTRJWFBXNKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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